2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its complex structure, which includes a fluoro-substituted quinolone core and a benzoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to be effective against various strains of microorganisms
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets by binding to active sites, thereby inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Based on its potential antimicrobial activity, it may interfere with essential biochemical pathways in microorganisms, such as dna synthesis, protein synthesis, or cell wall synthesis .
Result of Action
Based on its potential antimicrobial activity, it may lead to the death of microorganisms by disrupting essential cellular processes .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps:
Formation of the Quinolone Core: The initial step involves the synthesis of the quinolone core. This can be achieved through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.
Benzoylation: The 3-position of the quinolone core is then benzoylated using 4-methylbenzoyl chloride in the presence of a base like pyridine.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and acetamide groups, leading to the formation of corresponding carboxylic acids and amides.
Reduction: Reduction reactions can target the carbonyl groups in the quinolone and benzoyl moieties, potentially yielding alcohol derivatives.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoyl group may yield benzoic acid derivatives, while reduction of the quinolone core can produce hydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial agent. The quinolone core is known for its activity against bacterial DNA gyrase and topoisomerase IV, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its structure suggests possible applications in the treatment of bacterial infections, cancer, and inflammatory diseases. Research is ongoing to determine its efficacy and safety in these contexts.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its derivatives may also find applications in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinolone core.
Norfloxacin: Another fluoroquinolone used to treat bacterial infections.
Levofloxacin: A third-generation fluoroquinolone with broad-spectrum antibacterial activity.
Uniqueness
Compared to these similar compounds, 2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to the presence of the 4-methylbenzoyl group and the acetamide moiety. These structural features may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-11-2-4-12(5-3-11)18(24)15-9-22(10-17(21)23)16-7-6-13(20)8-14(16)19(15)25/h2-9H,10H2,1H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTQAXVTKOPCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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